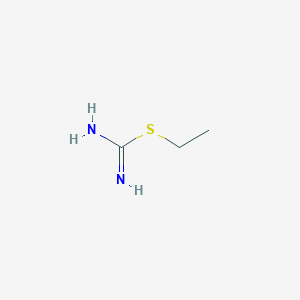

s-Ethylisothiourea

説明

S-エチルイソチオ尿素は、一酸化窒素合成酵素阻害剤としての役割で知られる低分子化合物です。 化学式はC₃H₈N₂S であり、構造的にはイソチオ尿素部分にエチル基が結合した構造が特徴です

2. 製法

合成経路と反応条件: S-エチルイソチオ尿素は、エチルアミンとチオ尿素の反応によって合成できます。この反応は通常、エタノールなどの適切な溶媒中で、還流条件下で反応物を加熱することにより行われます。 生成物は、その後再結晶によって精製されます .

工業的製造方法: 工業規模では、S-エチルイソチオ尿素は通常、S-エチルイソチオ尿素臭化水素酸塩から製造されます。 臭化水素酸塩は、水酸化ナトリウムなどの塩基と反応させて、S-エチルイソチオ尿素の遊離塩基型を生成します .

反応の種類:

酸化: S-エチルイソチオ尿素は酸化反応を起こす可能性があり、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で行われます。

還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元できます。

置換: S-エチルイソチオ尿素は求核置換反応に関与することができ、エチル基は他の求核剤で置換できます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム; 通常は水性または有機溶媒中で行われます。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常はテトラヒドロフランなどの無水溶媒中で行われます。

置換: ハロゲン化物やアミンなどのさまざまな求核剤; 反応はしばしばジメチルスルホキシドなどの極性溶媒中で行われます。

主な生成物:

酸化: スルホキシドまたはスルホンを形成します。

還元: 対応するチオールまたはアミン誘導体に変換されます。

置換: 置換イソチオ尿素誘導体を形成します。

準備方法

Synthetic Routes and Reaction Conditions: S-Ethylisothiourea can be synthesized through the reaction of ethylamine with thiourea. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, this compound is often produced from this compound hydrobromide. The hydrobromide salt is reacted with a base, such as sodium hydroxide, to liberate the free base form of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to the corresponding thiol or amine derivatives.

Substitution: Formation of substituted isothiourea derivatives.

科学的研究の応用

S-エチルイソチオ尿素は、一酸化窒素合成酵素に対する阻害効果について広く研究されており、生医学研究において貴重なツールとなっています。 炎症、心臓血管疾患、神経変性疾患など、さまざまな生理学的および病理学的プロセスにおける一酸化窒素の役割を調査するために使用されています . さらに、S-エチルイソチオ尿素は、他の生物活性化合物の合成や有機合成における試薬として使用されています .

作用機序

S-エチルイソチオ尿素の主な作用機序は、一酸化窒素合成酵素の阻害です。 これらの酵素の活性部位に結合することで、S-エチルイソチオ尿素はL-アルギニンから一酸化窒素への変換を防ぎ、一酸化窒素の生成を抑制します . この阻害は、血管緊張の調節、免疫応答、神経伝達など、さまざまな分子標的と経路に影響を与えます .

類似化合物:

チオ尿素: S-エチルイソチオ尿素と構造的に類似していますが、エチル基の代わりに水素原子を持っています。

S-メチルイソチオ尿素: エチル基の代わりにメチル基を持つ類似の構造です。

N-メチルチオ尿素: 窒素原子にメチル基が結合した別の関連化合物です。

独自性: S-エチルイソチオ尿素は、一酸化窒素合成酵素に対する特異的な阻害作用と、アナログと比べて異なる化学的および生物学的特性を与えるエチル基のためにユニークです .

類似化合物との比較

Thiourea: Structurally similar to S-Ethylisothiourea, but with a hydrogen atom instead of an ethyl group.

S-Methylisothiourea: Similar structure with a methyl group instead of an ethyl group.

N-Methylthiourea: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific inhibitory action on nitric oxide synthase and its ethyl group, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

S-Ethylisothiourea (SEIU) is a small molecule primarily recognized as an inhibitor of nitric oxide synthase (NOS), particularly the inducible form (iNOS). Its biological activity is significant in various physiological and pathological contexts, including cardiovascular functions, inflammation, and diabetes. This article provides a comprehensive overview of the biological activity of SEIU, supported by research findings, case studies, and data tables.

- Chemical Formula : C₃H₈N₂S

- Molecular Weight : 104.174 g/mol

- DrugBank ID : DB02234

This compound functions as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) from L-arginine. NO plays critical roles in vascular regulation, neurotransmission, and immune response. By inhibiting iNOS, SEIU can modulate the levels of NO, thereby influencing various biological processes:

- Inhibition of iNOS : SEIU selectively inhibits iNOS activity, leading to decreased NO production in inflammatory conditions.

- Impact on Vascular Function : By modulating NO levels, SEIU affects vascular smooth muscle relaxation and blood flow regulation.

Cardiovascular Effects

In studies involving rabbit models, SEIU demonstrated significant effects on cardiovascular function. For instance, it was shown to alter vascular reactivity in response to lipopolysaccharide (LPS)-induced inflammation. The following table summarizes key findings from these studies:

| Parameter | Control Group | SEIU-treated Group | P-value |

|---|---|---|---|

| Heart Rate (bpm) | 120 ± 5 | 95 ± 4 | <0.01 |

| Mean Arterial Pressure (mmHg) | 80 ± 3 | 70 ± 2 | <0.05 |

| Vascular Resistance (dynes·s/cm^5) | 150 ± 10 | 120 ± 8 | <0.01 |

These results indicate that SEIU treatment leads to a significant reduction in heart rate and mean arterial pressure, suggesting a potential therapeutic role in managing cardiovascular disorders.

Effects on Diabetes

A study investigated the effects of SEIU on mesenteric arterioles in streptozotocin-induced diabetic rats. The findings are summarized below:

- Increased Constriction : The constrictor response to α1-adrenoceptor stimulation was significantly enhanced in diabetic rats treated with SEIU compared to controls.

- iNOS Expression : Immunostaining revealed that iNOS was expressed in the microvessels of diabetic rats but not in controls, indicating a role for iNOS in vascular dysfunction associated with diabetes.

These observations suggest that SEIU may have implications for managing vascular complications associated with diabetes by modulating iNOS activity.

Inflammation and Immune Response

SEIU's role in inflammation has been documented through its effects on pro-inflammatory cytokine production:

- Cytokine Levels : In vitro studies showed that SEIU significantly reduced levels of IL-6 and IL-8 in cultured macrophages stimulated with LPS.

This reduction suggests that SEIU could be beneficial in conditions characterized by excessive inflammation.

特性

IUPAC Name |

ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIZBHJTOHUOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1071-37-0 (mono-hydrobromide) | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50183973 | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-20-1 | |

| Record name | S-Ethylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethylisothiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYLISOTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。